(3-甲氧基苯基)甲硫醇

描述

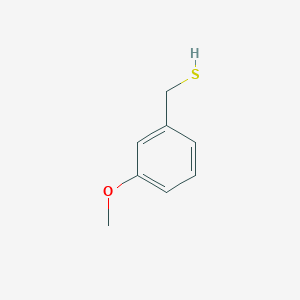

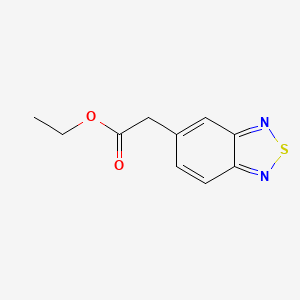

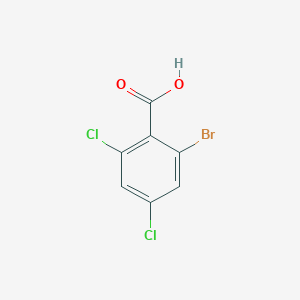

“(3-Methoxyphenyl)methanethiol” is a chemical compound with the CAS Number: 7166-64-5 . It is a liquid at room temperature and has a molecular weight of 154.23 .

Molecular Structure Analysis

The InChI code for “(3-Methoxyphenyl)methanethiol” is 1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . This indicates that the compound has a methoxy group (-OCH3) and a thiol group (-SH) attached to a phenyl ring.

Physical And Chemical Properties Analysis

“(3-Methoxyphenyl)methanethiol” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .

科学研究应用

合成生物素硫酸:

- 一项由(Chou, Hsu, & Lo, 2014)进行的研究开发了一个简便的方案,用于制备双(4-甲氧基苯基)甲硫醇。这种化合物被用来合成生物素硫酯,随后转化为生物素硫酸,一种新的生物素化试剂。

亲电和亲核反应:

- 与(3-甲氧基苯基)甲硫醇密切相关的甲氧基(苯硫基)甲烷被(Sato, Okura, Otera, & Nozaki, 1987)研究。它经历亲电烷基化,然后是亲核烯丙基化或丙炔基化,展示了其作为多功能化学合成物的潜力。

从蛋氨酸中形成:

- (Wainwright, McMahon, & McDowell, 1972)研究了从蛋氨酸形成甲硫醇的过程,揭示了在亚硫酸盐存在下,通过铁或锰离子催化,可以从蛋氨酸中得到甲硫醇。

有机场效应晶体管中的自组装:

- (Casalini et al., 2013)的研究表明,硫化寡芳烃分子(包括4-甲氧基-联苯-4″-甲硫醇)在有机场效应晶体管(OFETs)的多晶金电极上自组装。这对电子器件中的分子组织具有重要意义。

催化和动力学研究:

- (Mashkin, 1994)进行的动力学研究探索了在氧化铝催化剂上合成甲硫醇和二甲基硫化物的过程,为反应机制和催化剂行为提供了见解。

有机硅化合物的电化学氧化:

- (Yoshida, Matsunaga, Murata, & Isoe, 1991)研究了有机硅化合物的电化学氧化,包括甲氧基(三甲基硅基)甲烷,显示了在化学合成中的潜在应用。

从硫化氢和一氧化碳合成甲硫醇:

- (Mul, Wachs, & Hirschon, 2003)的研究专注于使用基于钒的催化剂从CO和H2S合成甲硫醇,突显了一种生产这种化合物的新方法。

安全和危害

作用机制

Target of Action

The primary target of (3-Methoxyphenyl)methanethiol is the enzyme selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues . It plays a crucial role in the metabolism of sulfur compounds, including methanethiol .

Mode of Action

(3-Methoxyphenyl)methanethiol interacts with its target, SELENBP1, through a process known as methanethiol oxidase (MTO) activity . This interaction results in the rapid degradation of methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, this leads to an increase in methanethiol levels .

Biochemical Pathways

The metabolism of (3-Methoxyphenyl)methanethiol involves several biochemical pathways. One of the major pathways is the transamination to methanethiol , which is part of the metabolism of sulfur in methionine . Another pathway involves the hydrogenotrophic pathway and the methylotrophic pathway , which are part of the methanogenesis process .

Pharmacokinetics

It is known that methanethiol and its derivatives undergo rapid metabolism and wide tissue distribution . The absorption ratio is estimated to be ≥1.2% .

Result of Action

The molecular and cellular effects of (3-Methoxyphenyl)methanethiol’s action are primarily observed in the context of cancer. Elevated levels of methanethiol, resulting from the downregulation of SELENBP1, have been associated with poor clinical outcomes . Methanethiol contributes to the scent of cancer and may serve as a biomarker for non-invasive cancer diagnosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methoxyphenyl)methanethiol. Factors such as diet, genetics, microbiota composition, and environmental exposure can influence the production of methanethiol . Furthermore, methanethiol is a widely existing malodorous pollutant with potential health risks to humans .

属性

IUPAC Name |

(3-methoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBAVSWWIYBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444264 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)methanethiol | |

CAS RN |

7166-64-5 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)